molecular formula C16H23NO B2714675 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde CAS No. 2059936-27-3

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde

Cat. No.: B2714675
CAS No.: 2059936-27-3
M. Wt: 245.366
InChI Key: COXVEWWSGNCYLY-UHFFFAOYSA-N
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Description

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a pyrrolidine ring with an aldehyde functional group. This compound is known for its potential in synthetic chemistry and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

The synthesis of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and tert-butyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as catalysts to facilitate substitution reactions.

Scientific Research Applications

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The benzyl and tert-butyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules .

Comparison with Similar Compounds

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-3-tert-butylpyrrolidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-15(2,3)16(13-18)9-10-17(12-16)11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXVEWWSGNCYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN(C1)CC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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